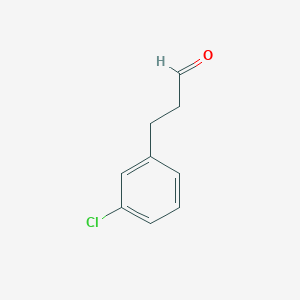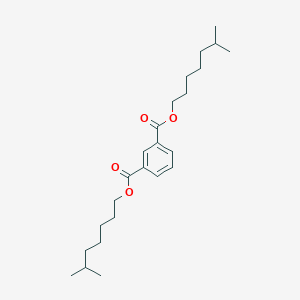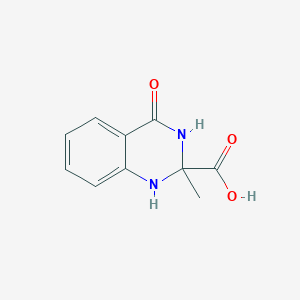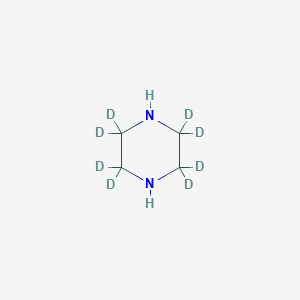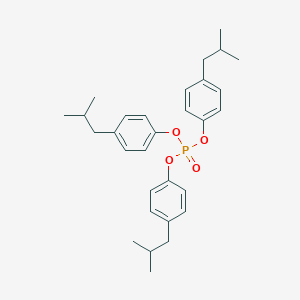
Phenol, isobutylenated, phosphate (3:1)
概要
説明
Phenol, isobutylenated, phosphate (3:1), also known as Durad 150B, is a synthetic butyl phenyl phosphate . It is classified in the lubricant industry as a triaryl phosphate .
Synthesis Analysis
Phenol, isopropylated, phosphate (3:1) is made by the reaction of phenol with propylene. The resulting product is a mixture of mainly ortho- and para-isomers with varying degrees of alkylation. The product of this reaction is then mixed with phenol and reacted with phosphorus oxychloride to produce the phosphate ester .Molecular Structure Analysis
The molecular formula of Phenol, isobutylenated, phosphate (3:1) is C30H39O4P . The molecule contains a total of 76 bonds. There are 37 non-H bonds, 19 multiple bonds, 12 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphate .Chemical Reactions Analysis
Phenol, isobutylenated, phosphate (3:1) is used as a flame retardant in consumer products, and a lubricant and hydraulic fluid . It is a known aquatic toxicant, with the potential to cause reproductive, developmental, and neurological effects and to impact systemic organs like the liver, heart, and lungs .科学的研究の応用
Removal of Phenolic Compounds from Aqueous Solutions
Phenol, isobutylenated, phosphate (3:1) is used in the removal of phenolic compounds from aqueous solutions. A study by Balasubramanian and Venkatesan (2012) demonstrated this application using an Ionic Liquid Mixed Carrier (ILMC) containing 1-Butyl 3 Methylimidazolium Hexafluorophosphate [BMIM]+[PF6]− dissolved in Tributyl phosphate (TBP) in an Emulsion Liquid Membrane (ELM). The process achieved a 99.5% removal of phenol and over 90% removal of chlorophenols from aqueous solutions (Balasubramanian & Venkatesan, 2012).
Adsorption of Phenols by Magnetic Polysulfone Microcapsules
Another application is in the adsorption of phenols using magnetic polysulfone microcapsules containing tributyl phosphate. Yin et al. (2010) developed porous polysulfone (PSF) microcapsules for this purpose. These microcapsules demonstrated potential for treating environmental pollution caused by phenols, showing high adsorption efficiency in various conditions (Yin et al., 2010).
Struvite Crystallization from Wastewater
Phenol, isobutylenated, phosphate (3:1) is also relevant in struvite crystallization from wastewater. A study by Kumari et al. (2020) focused on phosphorus recovery from synthetic distillery wastewater, demonstrating that the presence of phenol affects phosphate removal efficiency and purity of struvite, a potential fertilizer (Kumari et al., 2020).
Molecular Dynamics Simulation in Phenol Extraction
The compound is also studied in molecular dynamics simulations for phenol extraction. Zheng et al. (2011) used simulations to understand the interfacial features and extraction process of phenol, revealing insights into the interaction dynamics and efficiency of phenol extraction (Zheng et al., 2011).
Phenol Recovery in Water Treatment
In water treatment, phenol recovery using tributyl phosphate in membrane contactors is another significant application. Shen et al. (2009) explored the efficiency of phenol extraction and stripping using tributyl phosphate in kerosene in a polypropylene hollow fiber membrane contactor, identifying the rate-controlling steps of mass transfer (Shen et al., 2009).
Safety And Hazards
Phenol, isobutylenated, phosphate (3:1) is a known aquatic toxicant, with the potential to cause reproductive, developmental, and neurological effects and to impact systemic organs like the liver, heart, and lungs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
将来の方向性
The US Environmental Protection Agency (EPA) has issued a set of restrictive rules for the substance under the Toxic Substances Control Act (TSCA). These rules include a nearly total prohibition on the processing and distribution in commerce of Phenol, isobutylenated, phosphate (3:1), as well as products containing it .
特性
IUPAC Name |
tris[4-(2-methylpropyl)phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYPBQJBRGDLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867770 | |
| Record name | Tris[4-(2-methylpropyl)phenyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, isobutylenated, phosphate (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenol, isobutylenated, phosphate (3:1) | |
CAS RN |
68937-40-6, 68759-64-8 | |
| Record name | Isobutylenated phenol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, isobutylenated, phosphate (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[4-(2-methylpropyl)phenyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, isobutylenated, phosphate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOBUTYLENATED TRIPHENYLPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE77R3GK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



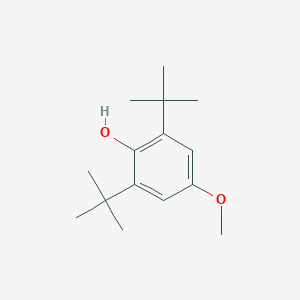

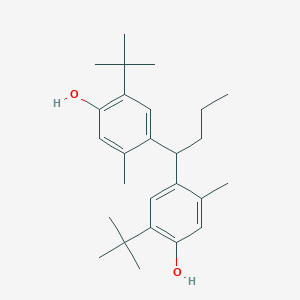
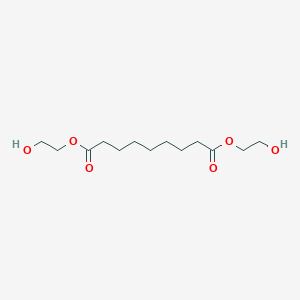
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
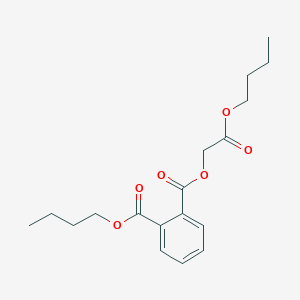
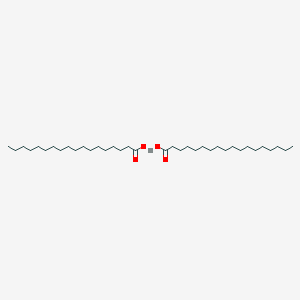
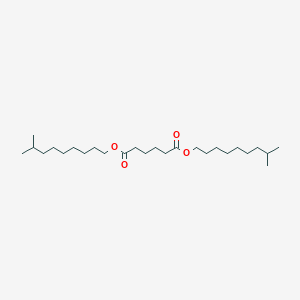
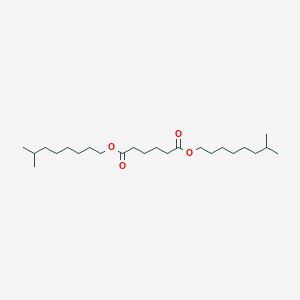
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
